1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound features a unique structure that includes a chloro and difluoromethyl substituent on a phenyl ring, making it a valuable intermediate in various chemical reactions.
Source: The compound can be synthesized through specific chemical reactions involving halogenated phenyl derivatives and ketones. Its synthesis and applications have been documented in various scientific literature and patent filings.
Classification: It falls under the category of halogenated ketones, which are known for their reactivity and utility in synthetic organic chemistry.
The synthesis of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one typically involves the following methods:
The molecular structure of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one can be described as follows:
| Property | Value |
|---|---|
| InChI | InChI=1S/C10H8Cl2F2O/c1-5(13)9(11)7-4-6(10)2-3-8(7)12/h2-4,9H,1H3 |
| InChI Key | FJSUWNJOIPPFOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)Cl)C(F)(F)Cl)Cl |
The structural features highlight the presence of multiple halogen atoms, which significantly influence the compound's reactivity and properties.
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one is involved in several types of chemical reactions:
Substitution Reactions: The chlorine and difluoromethyl groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ketone functional group can be oxidized to yield carboxylic acids or other oxidized products using agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone can also undergo reduction to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
The mechanism of action for 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with biological targets:
The physical properties of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one include:
The chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The applications of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one are diverse:
Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules due to its halogenated structure.
Biological Research: The compound is useful in studying enzyme inhibition and protein-ligand interactions, allowing researchers to explore its potential therapeutic effects.
Industrial Uses: It finds applications in the production of specialty chemicals and materials, including polymers and coatings that require specific properties imparted by halogenation .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6